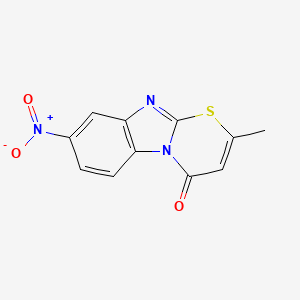
2-Methyl-7-nitro-1-thia-4a,9-diaza-fluoren-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-7-nitro-1-thia-4a,9-diaza-fluoren-4-one is a heterocyclic compound with the molecular formula C11H7N3O3S and a molecular weight of 261.257 g/mol . This compound is characterized by its unique structure, which includes a thia-diaza-fluorenone core, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-nitro-1-thia-4a,9-diaza-fluoren-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of this compound with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-7-nitro-1-thia-4a,9-diaza-fluoren-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thia-diaza-fluorenones.
Aplicaciones Científicas De Investigación
2-Methyl-7-nitro-1-thia-4a,9-diaza-fluoren-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-7-nitro-1-thia-4a,9-diaza-fluoren-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological activities. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dichloro-9H-fluorene-based thiazolidinone: Known for its anticancer and antimicrobial properties.
2,7-Dichloro-9H-fluorene-based azetidinone: Exhibits significant antimicrobial and anticancer activities.
Uniqueness
2-Methyl-7-nitro-1-thia-4a,9-diaza-fluoren-4-one is unique due to its thia-diaza-fluorenone core, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
64411-79-6 |
|---|---|
Fórmula molecular |
C11H7N3O3S |
Peso molecular |
261.26 g/mol |
Nombre IUPAC |
2-methyl-8-nitro-[1,3]thiazino[3,2-a]benzimidazol-4-one |
InChI |
InChI=1S/C11H7N3O3S/c1-6-4-10(15)13-9-3-2-7(14(16)17)5-8(9)12-11(13)18-6/h2-5H,1H3 |
Clave InChI |
POWIWPDTQMHRHK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])N=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















